N-(4-methoxyphenyl)-2-({5-[1-(methylsulfonyl)piperidin-3-yl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Overview
Description
N-(4-methoxyphenyl)-2-({5-[1-(methylsulfonyl)piperidin-3-yl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a methoxyphenyl group, a piperidinyl group, a tetrahydrofuran group, and a triazolyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-({5-[1-(methylsulfonyl)piperidin-3-yl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps, including the formation of intermediate compounds The piperidinyl and tetrahydrofuran groups are then incorporated through nucleophilic substitution reactions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-({5-[1-(methylsulfonyl)piperidin-3-yl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(4-methoxyphenyl)-2-({5-[1-(methylsulfonyl)piperidin-3-yl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-({5-[1-(methylsulfonyl)piperidin-3-yl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-2-({5-[1-(methylsulfonyl)piperidin-3-yl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide: shares similarities with other triazole-containing compounds, such as fluconazole and itraconazole, which are known for their antifungal properties.
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Uniqueness
The uniqueness of this compound lies in its multi-functional structure, which allows it to interact with various biological targets and exhibit diverse pharmacological activities.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[[5-(1-methylsulfonylpiperidin-3-yl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O5S2/c1-31-18-9-7-17(8-10-18)23-20(28)15-33-22-25-24-21(27(22)14-19-6-4-12-32-19)16-5-3-11-26(13-16)34(2,29)30/h7-10,16,19H,3-6,11-15H2,1-2H3,(H,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQUEUABLULSRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC3CCCO3)C4CCCN(C4)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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